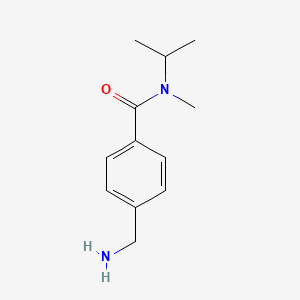

4-(aminomethyl)-N-isopropyl-N-methylbenzamide

Descripción

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₈N₂O | |

| Molecular weight | 206.29 g/mol | |

| ChemSpider ID | 10825691 | |

| SMILES | CC(C)N(CO)C(=O)C1=CC=C(C=C1)CN |

Structural Analysis

- Aminomethyl Substituent : The para-positioned aminomethyl group (-CH₂NH₂) enhances hydrogen-bonding potential, a critical feature for interacting with polar residues in enzymatic active sites.

- N-Isopropyl-N-Methyl Motif : The dual alkylation at the amide nitrogen (isopropyl and methyl groups) increases lipophilicity, potentially improving membrane permeability compared to simpler benzamides like N-isopropyl-4-methylbenzamide (C₁₁H₁₅NO).

- Aromatic Core : The benzamide backbone provides a planar structure for π-π stacking interactions, analogous to derivatives targeting β-tubulin.

Pharmacophoric Comparison

The aminomethyl group’s electron-donating capacity and the steric bulk of N-alkyl groups position this compound as a candidate for targeting proteins requiring both polar and hydrophobic interactions, such as viral polymerases or tubulin isoforms. Further structural optimization could leverage these features to enhance binding affinity while maintaining metabolic stability.

Propiedades

IUPAC Name |

4-(aminomethyl)-N-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)14(3)12(15)11-6-4-10(8-13)5-7-11/h4-7,9H,8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINROHPPTHQGJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(=O)C1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-isopropyl-N-methylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with 4-formylbenzoic acid.

Reduction: The formyl group is reduced to an aminomethyl group using sodium borohydride in methanol.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

4-(aminomethyl)-N-isopropyl-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.

Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated benzamides.

Aplicaciones Científicas De Investigación

4-(aminomethyl)-N-isopropyl-N-methylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated as a potential tyrosine kinase inhibitor, showing promise in anticancer research.

Biology: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.

Materials Science: It can be used as a building block for the synthesis of polymers and advanced materials with specific properties.

Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-(aminomethyl)-N-isopropyl-N-methylbenzamide involves its interaction with molecular targets such as tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for the development of anticancer therapies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared benzamide cores or analogous substituents (Table 1). Key differences in functional groups, substitution patterns, and applications are highlighted.

Table 1. Comparative Analysis of 4-(Aminomethyl)-N-isopropyl-N-methylbenzamide and Analogues

Structural and Functional Differences

- Electron Effects: The nitro group in N-benzyl-N-isopropyl-4-nitrobenzamide imparts strong electron-withdrawing effects, contrasting with the electron-donating aminomethyl group in the target compound. This difference influences reactivity in further derivatization (e.g., nitro reduction to amine) and solubility profiles .

- Hydrazine vs.

Actividad Biológica

4-(Aminomethyl)-N-isopropyl-N-methylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly as a tyrosine kinase inhibitor . This compound's unique structural features contribute significantly to its interactions with various biological targets, making it a candidate for therapeutic applications, especially in cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{18}N_{2}O, with a molecular weight of 206.28 g/mol. The compound consists of a benzamide structure characterized by the following features:

- An aminomethyl group attached to the para position of the benzene ring.

- N-isopropyl and N-methyl substituents on the amide nitrogen.

This arrangement enhances its biological activity and specificity towards certain targets, particularly tyrosine kinases.

The primary mechanism through which this compound exerts its biological effects is by inhibiting tyrosine kinases. Tyrosine kinases play a crucial role in cell signaling pathways that regulate cell proliferation and survival. By binding to the active site of these enzymes, this compound effectively blocks the signaling pathways that contribute to tumor growth and metastasis.

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with various tyrosine kinases, leading to significant inhibition of their activity. For example:

- Binding Affinity : Research indicates that this compound has a high binding affinity for specific tyrosine kinases, which is critical for its anticancer properties.

- Cell Proliferation : In cellular assays, treatment with this compound resulted in decreased cell proliferation in cancer cell lines, supporting its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study A : In a study involving human breast cancer cell lines, administration of the compound led to a reduction in tumor cell viability by over 50% compared to untreated controls.

- Study B : Another investigation focused on lung cancer cells showed that this compound inhibited key signaling pathways associated with tumor growth, further validating its role as a therapeutic agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications of the compound's structure can influence its biological activity. Key findings include:

- Substituting different groups on the benzamide backbone can enhance or diminish its inhibitory effects on tyrosine kinases.

- The presence of both aminomethyl and isopropyl groups appears to be essential for maintaining high binding affinity and specificity towards target enzymes .

Applications in Medicinal Chemistry

Given its promising biological activity, this compound is being explored for various applications in medicinal chemistry:

- Cancer Therapy : As a potential lead compound for developing new anticancer drugs targeting tyrosine kinase pathways.

- Drug Development : Ongoing research aims to optimize its pharmacokinetic properties and efficacy through structural modifications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the multi-step synthesis of 4-(aminomethyl)-N-isopropyl-N-methylbenzamide, and how can structural purity be validated?

- Methodological Answer : A plausible route involves (1) coupling 4-(aminomethyl)benzoic acid with N-isopropyl-N-methylamine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert conditions, followed by (2) purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Structural validation requires -NMR (e.g., characteristic peaks for benzamide protons at δ 7.8–8.0 ppm and isopropyl/methyl groups at δ 1.0–1.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. Intermediate steps may require protecting group strategies for the aminomethyl moiety, such as Boc protection, to prevent side reactions .

Q. How can computational methods be applied to predict the physicochemical properties of this compound?

- Methodological Answer : Use density functional theory (DFT) calculations to optimize the molecular geometry and compute properties like logP (lipophilicity) and pKa. Tools like Gaussian or ORCA can be employed with basis sets (e.g., B3LYP/6-31G*). For solvation free energy, apply the Poisson-Boltzmann method. Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) parameterized with GAFF force fields and AM1-BCC charges can predict binding conformations in aqueous environments .

Advanced Research Questions

Q. How can the binding affinity of this compound to metabotropic glutamate receptors (mGluRs) be experimentally determined, and how should discrepancies between in vitro and in vivo data be addressed?

- Methodological Answer :

- In vitro : Perform competitive radioligand binding assays using -labeled mGlu1 receptor antagonists (e.g., cerebellum membrane preparations). Calculate values via the Cheng-Prusoff equation.

- In vivo : Use positron emission tomography (PET) with carbon-11 or fluorine-18 labeled analogs to assess brain uptake and receptor occupancy in animal models.

- Data Contradiction Resolution : Cross-validate using autoradiography to confirm regional binding specificity. Consider pharmacokinetic factors (e.g., blood-brain barrier penetration) and metabolite analysis (LC-MS/MS) to rule out rapid degradation .

Q. What experimental design is optimal for assessing the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer :

- Step 1 : Incubate the compound (1–10 µM) with human or rat liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer at 37°C.

- Step 2 : Terminate reactions at intervals (0, 5, 15, 30, 60 min) with ice-cold acetonitrile.

- Step 3 : Quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance () using the half-life method.

- Advanced Consideration : Co-incubate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Q. How can molecular docking studies be optimized to predict interactions between this compound and target receptors?

- Methodological Answer :

- Preparation : Retrieve receptor structures from PDB (e.g., mGlu1: 3KGP). Prepare the ligand by generating low-energy conformers (e.g., OMEGA software).

- Docking : Use AutoDock Vina or Schrödinger Glide with flexible side chains in the binding pocket. Apply scoring functions (e.g., MM-GBSA) to rank poses.

- Validation : Cross-reference with mutagenesis data (e.g., alanine scanning) to confirm critical residues for binding. Adjust protonation states of the aminomethyl group based on pKa predictions .

Data Analysis and Optimization

Q. What strategies resolve contradictory results in the compound’s solubility measurements across different solvent systems?

- Methodological Answer :

- Experimental : Measure equilibrium solubility via shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy (λmax ~255 nm) for quantification .

- Computational : Apply COSMO-RS models to predict solvent-solute interactions. Adjust molecular descriptors (e.g., hydrogen-bond donors/acceptors) in QSPR models.

- Troubleshooting : Check for polymorphic forms (PXRD) or aggregation (DLS) that may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.